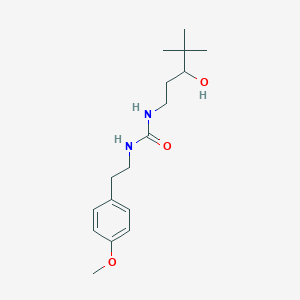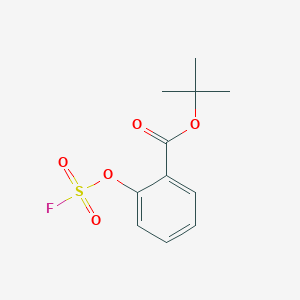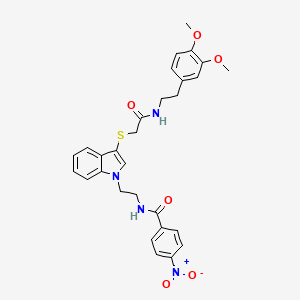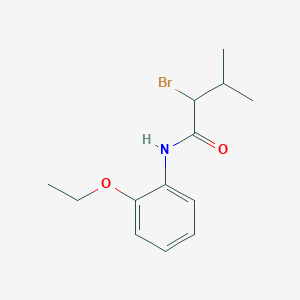
TR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Antagonista de TR 1 es un antagonista del receptor de la hormona tiroidea de alta afinidad. Se dirige específicamente al receptor alfa de la hormona tiroidea y al receptor beta de la hormona tiroidea con valores de concentración inhibitoria (IC50) de 36 y 22 nanomolar, respectivamente . Este compuesto es significativo en el estudio de las enfermedades y afecciones relacionadas con la hormona tiroidea, particularmente el hipertiroidismo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Antagonista de TR 1 implica varios pasos, incluida la bromación de compuestos aromáticos específicos y la formación de enlaces éster. La ruta sintética detallada y las condiciones de reacción son propiedad y no se revelan completamente en la literatura pública .
Métodos de producción industrial
Los métodos de producción industrial para el Antagonista de TR 1 no están ampliamente documentados. Típicamente se sintetiza en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El Antagonista de TR 1 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen bromo para la bromación y varios disolventes orgánicos como el dimetilsulfóxido (DMSO) para la disolución .
Principales productos formados
Los principales productos formados a partir de estas reacciones son típicamente derivados del Antagonista de TR 1, que pueden tener diversos grados de actividad antagonista contra los receptores de la hormona tiroidea .
Aplicaciones Científicas De Investigación
El Antagonista de TR 1 tiene varias aplicaciones de investigación científica:
Química: Se utiliza para estudiar la afinidad de unión y la especificidad de los receptores de la hormona tiroidea.
Biología: Ayuda a comprender el papel de las hormonas tiroideas en los procesos celulares.
Medicina: Se utiliza en el desarrollo de tratamientos para el hipertiroidismo y otros trastornos relacionados con la tiroides
Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y agentes terapéuticos
Mecanismo De Acción
El Antagonista de TR 1 ejerce sus efectos al unirse a los receptores de la hormona tiroidea, bloqueando así la acción de las hormonas tiroideas. Esta unión evita la formación de la superficie de unión del coactivador, que es esencial para la actividad transcripcional de los receptores de la hormona tiroidea. Como resultado, el compuesto inhibe la expresión de genes que responden a la hormona tiroidea .
Comparación Con Compuestos Similares
El Antagonista de TR 1 es único debido a su alta afinidad y especificidad para el receptor alfa de la hormona tiroidea y el receptor beta de la hormona tiroidea. Compuestos similares incluyen:
Ácido 3,5-dibromo-4-(3’,5’-diisopropil-4’-hidroxifenoxi)benzoico: Este compuesto también actúa como un antagonista del receptor de la hormona tiroidea, pero tiene diferentes características estructurales.
Propiltiouracilo: Este es un fármaco antitiroideo que inhibe la síntesis de la hormona tiroidea, pero no actúa directamente sobre los receptores de la hormona tiroidea.
El Antagonista de TR 1 destaca por su acción antagonista directa sobre los receptores de la hormona tiroidea, lo que lo convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .
Propiedades
IUPAC Name |
3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSWHAFVANRQE-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778814.png)

![5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2778817.png)
![5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2778818.png)
![1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2778819.png)
![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/new.no-structure.jpg)
![2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2778823.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)
![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)
